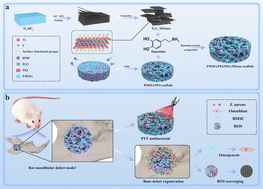A Ti3C2 MXene-integrated near-infrared-responsive multifunctional porous scaffold for infected bone defect repair†
Journal of Materials Chemistry B Pub Date: 2023-10-06 DOI: 10.1039/D3TB01578E
Abstract
Infected bone defect repair has long been a major challenge in orthopedic surgery. Apart from bacterial contamination, excessive generation of reactive oxygen species (ROS), and lack of osteogenesis ability also threaten the defect repair process. However, few strategies have been proposed to address these issues simultaneously. Herein, we designed and fabricated a near-infrared (NIR)-responsive, hierarchically porous scaffold to address these limitations in a synergetic manner. In this design, polymethyl methacrylate (PMMA) and polyethyleneimine (PEI) were used to fabricate the porous PMMA/PEI scaffolds via the anti-solvent vapor-induced phase separation (VIPS) process. Then, Ti3C2 MXenes were anchored on the scaffolds through the dopamine-assisted co-deposition process to obtain the PMMA/PEI/polydopamine (PDA)/MXene scaffolds. Under NIR laser irradiation, the scaffolds were able to kill bacteria through the direct contact-killing and synergetic photothermal effect of Ti3C2 MXenes and PDA. Moreover, MXenes and PDA also endowed the scaffolds with excellent ROS-scavenging capacity and satisfying osteogenesis ability. Our experimental results also confirmed that the PMMA/PEI/PDA/MXene scaffolds significantly promoted new bone formation in an infected mandibular defect model. We believe that our study provides new insights into the treatment of infected bone defects.


Recommended Literature
- [1] Zn-MOFs containing flexible α,ω-alkane (or alkene)-dicarboxylates with 1,2-bis(4-pyridyl)ethylene: comparison with Zn-MOFs containing 1,2-bis(4-pyridyl)ethane ligands†
- [2] Back cover
- [3] Photometric determination of cationic surfactants
- [4] Solution-phase growth mechanism of phosphorus-doped MnAs nanoparticles: size, polydispersity and dopant control on the nanoscale†
- [5] Front cover
- [6] Contents list
- [7] Visible light-induced free radical promoted cationic polymerization using organotellurium compounds†
- [8] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†
- [9] Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands
- [10] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 17117-21-4
-
CAS no.: 141807-57-0
-
CAS no.: 102110-73-6
-
CAS no.: 151055-86-6









